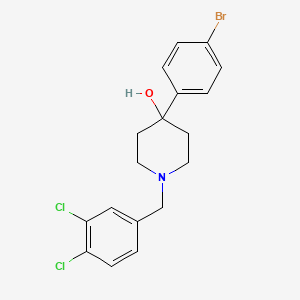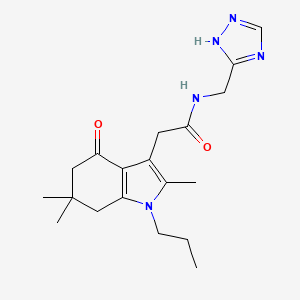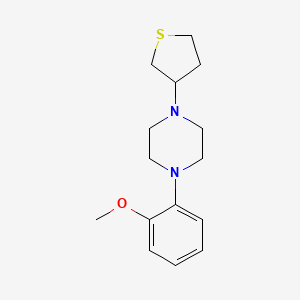![molecular formula C18H16N2O4 B5024911 8-[3-(4-nitrophenoxy)propoxy]quinoline](/img/structure/B5024911.png)
8-[3-(4-nitrophenoxy)propoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[3-(4-nitrophenoxy)propoxy]quinoline, also known as NPQ, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields of research. NPQ is a quinoline derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 8-[3-(4-nitrophenoxy)propoxy]quinoline involves the formation of a complex with metal ions, which results in a change in the fluorescence emission of this compound. The binding of metal ions to this compound alters the electronic structure of the molecule, leading to a change in its absorption and emission spectra. This change in fluorescence emission can be used to detect and quantify the concentration of metal ions in a sample.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to cause any significant adverse effects on living organisms. However, its potential application in biological systems is limited due to its poor water solubility and membrane permeability. Further research is needed to improve the bioavailability and biocompatibility of this compound for its use in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
8-[3-(4-nitrophenoxy)propoxy]quinoline has several advantages over other fluorescent probes, including its high selectivity and sensitivity for metal ions, low toxicity, and stability under different experimental conditions. However, its limitations include its poor water solubility, which can affect its performance in aqueous solutions, and its limited application in biological systems due to its poor membrane permeability.
Orientations Futures
Future research on 8-[3-(4-nitrophenoxy)propoxy]quinoline should focus on improving its water solubility and membrane permeability for its use in biological systems. Additionally, efforts should be made to develop new synthetic methods for this compound that are more efficient and cost-effective. Other areas of research that can benefit from this compound include the development of new sensors for environmental monitoring and medical diagnostics, as well as the study of metal ion transport and signaling in biological systems.
Conclusion:
In conclusion, this compound is a promising fluorescent probe that has gained attention in the scientific community due to its potential application in various fields of research. Its high selectivity and sensitivity for metal ions make it a promising candidate for developing sensors for environmental monitoring and medical diagnostics. Further research is needed to improve its water solubility and membrane permeability for its use in biological systems and to develop new synthetic methods that are more efficient and cost-effective.
Méthodes De Synthèse
8-[3-(4-nitrophenoxy)propoxy]quinoline can be synthesized using different methods, including the reaction of 8-hydroxyquinoline with 3-(4-nitrophenoxy)propyl bromide in the presence of a base. Another method involves the reaction of 8-hydroxyquinoline with 3-(4-nitrophenoxy)propyl chloride in the presence of a base and a phase-transfer catalyst. Both methods have been reported to yield high purity this compound.
Applications De Recherche Scientifique
8-[3-(4-nitrophenoxy)propoxy]quinoline has been extensively studied for its potential application in various fields of research. One of the main areas of interest is its use as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind to metal ions such as Zn2+, Cd2+, and Hg2+ with high sensitivity and specificity. This property makes this compound a promising candidate for developing sensors for environmental monitoring and medical diagnostics.
Propriétés
IUPAC Name |
8-[3-(4-nitrophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-20(22)15-7-9-16(10-8-15)23-12-3-13-24-17-6-1-4-14-5-2-11-19-18(14)17/h1-2,4-11H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOODWZBZSCQRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5024831.png)
![1-(4-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5024838.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5024866.png)
![1-ethyl-4-[3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)propanoyl]piperazine](/img/structure/B5024882.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5024890.png)
![N-(4-fluorobenzyl)-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5024893.png)
![1-(4-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5024896.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-N'-(4-methoxyphenyl)urea](/img/structure/B5024901.png)
![N-benzyl-1-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5024903.png)
![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5024912.png)


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5024923.png)